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Compound of Interest

Compound Name: Acid brown 282

Cat. No.: B8821307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid Brown 282, identified by its Colour Index name, is a monoazo 1:2 chromium complex

dye. Such dyes are widely utilized in the textile and leather industries for their excellent

fastness properties. A comprehensive understanding of their spectroscopic profile is crucial for

quality control, research, and the development of new applications, including those in the

biomedical field where dye-macromolecule interactions are of interest. This technical guide

provides a detailed overview of the expected Ultraviolet-Visible (UV-Vis), Infrared (IR), and

Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Acid Brown 282.

Due to the limited availability of specific experimental spectra for Acid Brown 282 in the public

domain, this guide presents a theoretical spectroscopic profile based on the known structure of

its components and the general characteristics of similar 1:2 chromium complex azo dyes

containing pyrazolone and naphthalene moieties. The component ligands of C.I. Acid Brown
282 have been identified as 4-[(5-hydroxy-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-1H-

pyrazol-3-one and 3-Hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonic acid.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for Acid Brown
282. These values are representative and may vary based on the specific experimental

conditions.
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Table 1: Expected UV-Visible Absorption Data
Parameter Expected Value/Range Comments

λmax 1 (Visible Region) 450 - 550 nm

This broad absorption band is

responsible for the brown color

of the dye and arises from π →

π* transitions within the

conjugated azo-aromatic

systems of the ligands,

perturbed by the metal-ligand

charge transfer (MLCT) bands.

λmax 2 (UV Region) 250 - 350 nm

This absorption band is

attributed to π → π* transitions

within the individual aromatic

systems of the pyrazolone and

naphthalene ligands.

Molar Absorptivity (ε) High

Metal complex azo dyes

typically exhibit high molar

absorptivity.

Table 2: Expected Infrared (IR) Absorption Data
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Wavenumber (cm-1) Assignment Comments

3400 - 3200 O-H and N-H stretching

Broad bands, indicative of

hydroxyl and amino groups,

and potentially water of

hydration.

3100 - 3000 Aromatic C-H stretching
Characteristic of the benzene

and naphthalene rings.

1650 - 1550 C=O stretching (pyrazolone)
The carbonyl group of the

pyrazolone ring.

1600 - 1450 C=C and C=N stretching
Aromatic ring and azo group

vibrations.

1550 - 1480 N=N stretching

Azo group stretching, often

weak and can be coupled with

aromatic ring vibrations.

1400 - 1300 -NO2 symmetric stretching
Nitro group on the aromatic

rings.

1200 - 1000 S=O stretching (sulfonate)
Strong bands from the sulfonic

acid group.

600 - 400

Metal-Oxygen (Cr-O) and

Metal-Nitrogen (Cr-N)

stretching

Indicative of the coordination

of the chromium ion to the

ligand.

Table 3: Expected Nuclear Magnetic Resonance (NMR)
Data (1H and 13C)
Note: As Acid Brown 282 is a chromium(III) complex, it is paramagnetic. This leads to

significant broadening and shifting of NMR signals, making detailed assignment challenging.

The data below represents a general expectation for a diamagnetic analogue or regions of the

molecule less affected by the paramagnetic center.
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Nucleus
Chemical Shift
(ppm)

Assignment Comments

1H 1.5 - 3.0 -CH3 (pyrazolone)

1H 6.5 - 8.5 Aromatic protons

A complex multiplet

region due to the

numerous aromatic

protons on the

pyrazolone and

naphthalene moieties.

Signals will be

significantly

broadened.

13C 10 - 20 -CH3 (pyrazolone)

13C 110 - 160 Aromatic carbons
Aromatic and azo

carbons.

13C 160 - 180 C=O (pyrazolone)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

dye such as Acid Brown 282.

UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of Acid Brown 282 in a suitable solvent (e.g., deionized water or

ethanol) of a known concentration (e.g., 1 mg/mL).

Perform serial dilutions to obtain a series of solutions with concentrations that will give

absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
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Data Acquisition:

Use the solvent as a blank to zero the spectrophotometer.

Record the absorption spectrum of each solution over a wavelength range of 200-800 nm.

Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the dry Acid Brown 282 powder (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer.

Sample Preparation:

Dissolve an appropriate amount of the dye in a suitable deuterated solvent (e.g., D2O,

DMSO-d6). The concentration should be optimized to obtain a good signal-to-noise ratio.

Data Acquisition:

Acquire 1H and 13C NMR spectra.
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Due to the paramagnetic nature of the Cr(III) ion, a wider spectral window and shorter

relaxation delays may be necessary.
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Caption: Workflow for the spectroscopic analysis of Acid Brown 282.
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Caption: Relationship between molecular structure and spectroscopic properties.

To cite this document: BenchChem. [Spectroscopic Profile of Acid Brown 282: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8821307#spectroscopic-profile-uv-vis-ir-nmr-of-acid-
brown-282]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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